4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with oxygen and sulfur atoms, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring system in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: Its unique structural features make it a candidate for the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spiro ring system but contains a nitrogen atom instead of sulfur.
1-Oxa-4,9-diazaspiro[5.5]undecane: This derivative includes two nitrogen atoms in the spiro ring system.
Uniqueness
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H16O4S |
---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H16O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h8,10H,1-7H2 |
InChI-Schlüssel |
XXBZJGMYRRAGAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCS(=O)(=O)CC2)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.